2-{[(1-Methyl-1H-pyrazol-4-YL)methyl]-amino}ethanol dihydrochloride
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(1-Methyl-1H-pyrazol-4-YL)methyl]-amino}ethanol dihydrochloride typically involves the reaction of 1-methyl-1H-pyrazole with formaldehyde and ethanolamine under controlled conditions . The reaction is carried out in the presence of hydrochloric acid to form the dihydrochloride salt . The process requires careful control of temperature and pH to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to achieve consistent quality and yield . Safety measures are crucial during production to handle the chemicals and reactions involved.
Chemical Reactions Analysis
Types of Reactions
2-{[(1-Methyl-1H-pyrazol-4-YL)methyl]-amino}ethanol dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions . The reactions are typically carried out under controlled temperatures and pH to ensure the desired products are formed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted pyrazole derivatives .
Scientific Research Applications
2-{[(1-Methyl-1H-pyrazol-4-YL)methyl]-amino}ethanol dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is utilized in biochemical assays and studies involving enzyme interactions.
Medicine: Research into its potential therapeutic effects and interactions with biological targets is ongoing.
Industry: It finds applications in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{[(1-Methyl-1H-pyrazol-4-YL)methyl]-amino}ethanol dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors . The compound can form hydrogen bonds and other interactions with these targets, influencing their activity and function . Molecular docking studies have shown that it can bind to active sites of enzymes, affecting their catalytic activity .
Comparison with Similar Compounds
Similar Compounds
- N-[(1-Methyl-1H-pyrazol-4-yl)methyl]cyclopropanamine dihydrochloride
- 2-(1-Methyl-1H-pyrazol-4-yl)morpholine
- 2-(1-methylpyrazol-4-yl)ethanamine dihydrochloride
Uniqueness
2-{[(1-Methyl-1H-pyrazol-4-YL)methyl]-amino}ethanol dihydrochloride is unique due to its specific structure, which allows it to interact with a variety of molecular targets. Its versatility in undergoing different chemical reactions and its wide range of applications in scientific research make it a valuable compound in various fields .
Properties
IUPAC Name |
2-[(1-methylpyrazol-4-yl)methylamino]ethanol;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3O.2ClH/c1-10-6-7(5-9-10)4-8-2-3-11;;/h5-6,8,11H,2-4H2,1H3;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYWMFXQVHOXHRR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)CNCCO.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15Cl2N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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